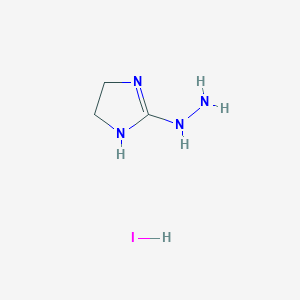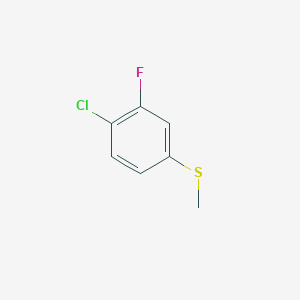![molecular formula C13H14ClN3OS B2362713 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 266679-03-2](/img/structure/B2362713.png)
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a chemical compound that belongs to the class of benzothiazole derivatives It is characterized by the presence of a chlorinated benzothiazole ring attached to a piperazine moiety, which is further linked to an ethanone group
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been shown to interact with cyclo-oxygenase (cox) enzymes . These enzymes, specifically COX-1 and COX-2, play crucial roles in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This inhibition could potentially lead to anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes via the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound could potentially disrupt this pathway and reduce the production of prostaglandins, thereby alleviating inflammation and pain .
Pharmacokinetics
The compound’s drug likeness or “drugability” can be evaluated according to lipinski’s rule of five (ro5) . This rule is a guideline for the oral bioavailability of drugs and considers factors such as molecular weight, the number of hydrogen bond donors and acceptors, and lipophilicity .
Result of Action
Based on the potential inhibition of cox enzymes and the subsequent reduction in prostaglandin production, it can be inferred that the compound may have anti-inflammatory and analgesic effects .
Análisis Bioquímico
Biochemical Properties
These effects are believed to be mediated chiefly through inhibition of the biosynthesis of prostaglandins , which are derived from arachidonic acid and play key roles in inflammation and pain .
Cellular Effects
Benzothiazole derivatives have been associated with significant anti-inflammatory and analgesic activities . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Temporal Effects in Laboratory Settings
Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .
Dosage Effects in Animal Models
Similar compounds have been evaluated for their anti-inflammatory and analgesic activities .
Transport and Distribution
Similar compounds have been evaluated for their anti-inflammatory and analgesic activities .
Subcellular Localization
Similar compounds have been evaluated for their anti-inflammatory and analgesic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a chlorinated aromatic aldehyde under acidic conditions.
Attachment of the Piperazine Moiety: The benzothiazole intermediate is then reacted with piperazine in the presence of a suitable solvent, such as tert-butyl alcohol, at elevated temperatures (e.g., 120°C) for an extended period (e.g., 15 hours).
Introduction of the Ethanone Group: The final step involves the acylation of the piperazine derivative with an appropriate acylating agent, such as acetyl chloride, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent. The compound has shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), making it a candidate for the development of anti-inflammatory drugs.
Pharmacology: The compound is studied for its potential as an antibacterial agent. It has demonstrated activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus.
Biological Research: The compound is used in molecular docking studies to understand its interaction with protein receptors and its potential as a therapeutic agent.
Comparación Con Compuestos Similares
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can be compared with other benzothiazole derivatives:
Similar Compounds:
Uniqueness: The presence of the ethanone group and the specific substitution pattern on the benzothiazole ring make this compound unique. This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications.
Propiedades
IUPAC Name |
1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-9(18)16-4-6-17(7-5-16)13-15-11-3-2-10(14)8-12(11)19-13/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOAUYITWSGNTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)
![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2362632.png)
![2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2362634.png)

![3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2362639.png)

![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)

![3,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2362645.png)
![2,4-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-5-carboxamide](/img/structure/B2362647.png)

![N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2362650.png)

